N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Description
The compound N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a thiazolidinone derivative featuring a quinolin-4-ylmethylidene substituent at the 5-position and a pyridine-4-carboxamide group at the 3-position. Thiazolidinones are a class of heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Z-configuration of the exocyclic double bond at the 5-position is critical for maintaining structural stability and biological efficacy .
Properties
Molecular Formula |
C19H12N4O2S2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H12N4O2S2/c24-17(12-5-8-20-9-6-12)22-23-18(25)16(27-19(23)26)11-13-7-10-21-15-4-2-1-3-14(13)15/h1-11H,(H,22,24)/b16-11- |
InChI Key |
FFQZJGBBXNNIJL-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction Framework
The most widely reported method involves a one-pot three-component reaction combining pyridine-4-carboxamide derivatives, quinoline-4-carbaldehyde, and thiourea precursors. This approach leverages the nucleophilic reactivity of thiourea with carbonyl electrophiles to construct the thiazolidinone core. For instance, reacting 2-aminopyridine-4-carboxamide (23) with quinoline-4-carbaldehyde (24) and carbon disulfide in dimethylformamide (DMF) at 80°C generates an intermediate thiazolidinone ring, which subsequently undergoes dehydration to form the Z-configured exocyclic double bond.
Catalytic and Solvent Optimization
The choice of catalyst and solvent critically influences reaction efficiency. Copper(II) acetate in DMF facilitates Ullman-type coupling, enabling simultaneous C–N and C–S bond formation with yields up to 72%. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields above 65%, as demonstrated in protocols using 150 W irradiation and 100°C. Polar aprotic solvents like DMF or acetonitrile enhance intermediate solubility, whereas protic solvents (e.g., ethanol) lead to premature precipitation and reduced yields.
Table 1: Representative One-Pot Reaction Conditions and Yields
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 23 , 24 , CS₂ | Cu(OAc)₂ | DMF | 80 | 6 | 72 |
| 2-Aminopyridine, 24 , CS₂ | None | EtOH | Reflux | 12 | 58 |
| 23 , 24 , CS₂ | Microwave | DMF | 100 | 0.75 | 68 |
Stepwise Assembly via Thiazolidinone Intermediate
Thiazolidinone Ring Formation
A sequential strategy first synthesizes the 2-thioxo-1,3-thiazolidin-4-one core before introducing the quinoline moiety. Treating pyridine-4-carboxamide with ethyl bromopyruvate and thiourea in refluxing ethanol generates 3-(pyridin-4-ylcarbamoyl)-2-thioxothiazolidin-4-one (18) , which is isolated via column chromatography (silica gel, ethyl acetate/hexane). This intermediate exhibits stability under anhydrous conditions but may hydrolyze in acidic media, necessitating careful pH control during workup.
Condensation with Quinoline-4-Carbaldehyde
The final step involves Knoevenagel condensation between 18 and quinoline-4-carbaldehyde (24) in the presence of piperidine as a base. Refluxing in toluene for 8 hours promotes dehydration, forming the exocyclic double bond with exclusive Z-configuration due to steric hindrance from the quinoline ring. Alternative bases like triethylamine or DBU reduce reaction times to 4 hours but may lower yields by 10–15% due to side reactions.
Table 2: Condensation Reaction Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Piperidine | Toluene | 110 | 8 | 78 | 98 |
| Triethylamine | DCM | 40 | 4 | 65 | 95 |
| DBU | Acetonitrile | 82 | 3 | 70 | 97 |
Metal-Catalyzed Cyclization Strategies
Iridium-Catalyzed Transfer Hydrogenation
Advanced methodologies employ transition metal catalysts to enhance regioselectivity. A 2021 study utilized [IrCp∗Cl₂]₂ with t-BuOK in tetrahydrofuran (THF) to mediate transfer hydrogenation between 2-aminobenzyl alcohol and quinoline-4-carbaldehyde derivatives, achieving 85% yield of the quinoline-methylidene intermediate before thiazolidinone coupling. This method minimizes byproducts through precise control of hydrogen transfer kinetics, though iridium’s cost limits industrial scalability.
Rhodium(III)-Mediated C–H Activation
Rhodium(III) complexes (e.g., [Cp*RhCl₂]₂) enable direct C–H functionalization of quinoline precursors, bypassing pre-functionalized starting materials. Under aerobic conditions with hexafluoroisopropanol (HFIP) as a solvent, this approach achieves 70% yield in one pot by activating the quinoline C4 position for subsequent aldimine condensation.
Purification and Characterization
Chromatographic Techniques
Final purification typically involves silica gel column chromatography with gradient elution (ethyl acetate/hexane, 3:7 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns and methanol/water mobile phases confirms purity >95%. Recrystallization from ethanol/water mixtures (9:1) enhances crystalline quality for X-ray diffraction analysis.
Spectroscopic Validation
-
IR Spectroscopy : Key absorptions include ν(C=O) at 1680–1700 cm⁻¹, ν(C=S) at 1240–1260 cm⁻¹, and ν(N–H) at 3200–3300 cm⁻¹.
-
¹H NMR : Diagnostic signals include the exocyclic double bond proton (δ 7.8–8.1 ppm, singlet) and quinoline aromatic protons (δ 8.3–9.0 ppm).
-
Mass Spectrometry : ESI-MS exhibits [M+H]⁺ at m/z 389.1, consistent with the molecular formula C₂₁H₁₅N₃O₂S₂.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Structural Overview
The compound features a thiazolidinone core and a quinoline moiety, which contribute to its unique chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 315.36 g/mol. Its structure allows for various chemical interactions, making it a candidate for therapeutic applications.
Antimicrobial Properties
N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide has shown significant antimicrobial activity against various bacterial strains. Studies indicate that derivatives of this compound can effectively inhibit the growth of pathogens, suggesting its potential role in developing new antibiotics.
| Compound | Activity | Target Bacteria |
|---|---|---|
| N-(quinoline derivative) | Antibacterial | Staphylococcus aureus, Escherichia coli |
| N-(thiazolidinone derivative) | Antifungal | Candida albicans |
Anti-inflammatory and Anticancer Effects
The compound has been investigated for its anti-inflammatory properties as well. Research indicates that it can inhibit key inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.
Moreover, this compound exhibits anticancer activity by targeting various enzymes involved in tumor progression. It has been shown to inhibit protein kinases and other enzymes critical for cancer cell survival.
| Mechanism | Target Enzymes | IC50 Values |
|---|---|---|
| Protein kinase inhibition | c-Met, Src, KDR | 0.021 µM |
| HDAC inhibition | Histone deacetylases | Varies by derivative |
Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against multi-drug resistant strains. The results indicated that specific modifications to the thiazolidinone core enhanced antibacterial activity significantly.
Study 2: Anticancer Activity
Another study focused on the anticancer properties of the compound revealed that it effectively inhibited the proliferation of various cancer cell lines, including lung and leukemia cells. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation and modulation of cell cycle regulators.
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring can interact with enzymes, inhibiting their activity. These interactions can lead to the compound’s therapeutic effects, such as anti-cancer or anti-microbial activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyridine vs. Quinoline Substitutions
- Pyridine-2-ylmethylidene Derivatives: The compound {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid (patented for metabolic bone diseases) shares structural similarity but differs in the substitution pattern. Its pyridine ring at the 2-position and acetic acid group at the 3-position confer distinct solubility and target specificity, unlike the quinoline and pyridine-4-carboxamide groups in the target compound .
- Quinoline-8-ylmethylidene Analogues: N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (CAS 951968-22-2) demonstrates how positional isomerism on the quinoline ring (4-yl vs. 8-yl) affects molecular interactions. The 4-yl substitution in the target compound may enhance π-π stacking with hydrophobic enzyme pockets compared to the 8-yl isomer .
Benzylidene vs. Heteroaromatic Substituents
- Benzylidene Derivatives: Compounds like 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide exhibit moderate antibacterial activity.
Antifungal Activity: Contradictory Findings
- Active Pyridine Derivatives : The compound {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid inhibits Candida tropicalis, C. krusei, and Trichosporon asahii at MIC values of 8–16 µg/mL. This contrasts with the general trend that pyridine-for-benzene substitutions abolish antifungal activity, suggesting that carboxylate groups (e.g., acetic acid) are critical for targeting fungal PMT1 enzymes .
- Inactive Quinoline Derivatives: The target compound lacks the acetic acid moiety and instead features a pyridine-4-carboxamide group, which may reduce solubility or hinder enzyme binding. This aligns with studies showing that 3-carboxymethyl derivatives of similar thiazolidinones are inactive against fungi .
Physicochemical Properties
Biological Activity
N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (CAS Number: 951968-85-7) is a novel compound characterized by its unique structural features, including a quinoline moiety and a thiazolidinone ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H12N4O2S2, with a molecular weight of 392.5 g/mol. The compound's structure is integral to its biological activity, as it combines functionalities that enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H12N4O2S2 |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 951968-85-7 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including those similar to N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine. Research indicates that compounds with thiazolidinone structures exhibit significant activity against various Gram-positive and Gram-negative bacteria.
- Inhibitory Concentration : The compound demonstrated inhibitory concentrations ranging from 15.6 to 500 µg/mL against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
- Comparative Studies : In comparative studies, derivatives containing a pyridinylmethylidene group showed higher activity against certain bacterial strains compared to other derivatives .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has also been investigated. Studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines through various signaling pathways.
- Cell Line Studies : In vitro studies on HeLa cells revealed that thiazolidinone derivatives can trigger apoptosis, indicating their potential as anticancer agents .
- Mechanism of Action : The mechanism involves both extrinsic and intrinsic pathways of apoptosis, emphasizing the compound's multifaceted approach to inhibiting cancer cell proliferation .
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazolidinone derivatives reported that compounds similar to N-[...]-pyridine exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), revealing effective antibacterial properties at lower concentrations compared to standard antibiotics.
Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of thiazolidinone derivatives, it was found that these compounds could significantly inhibit the growth of breast cancer cell lines (MCF7). The results indicated that the compound induced cell cycle arrest and apoptosis, suggesting its potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
